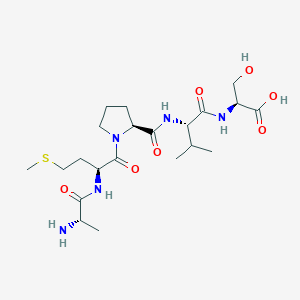![molecular formula C37H30O5 B12549920 7-(Benzyloxy)-3-[2,4-bis(benzyloxy)phenyl]-4-methyl-2H-1-benzopyran-2-one CAS No. 848617-01-6](/img/structure/B12549920.png)
7-(Benzyloxy)-3-[2,4-bis(benzyloxy)phenyl]-4-methyl-2H-1-benzopyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Benzyloxy)-3-[2,4-bis(benzyloxy)phenyl]-4-methyl-2H-1-benzopyran-2-one is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by its unique structure, which includes multiple benzyloxy groups and a benzopyran core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-3-[2,4-bis(benzyloxy)phenyl]-4-methyl-2H-1-benzopyran-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 2,4-bis(benzyloxy)aniline: This intermediate can be synthesized by reacting 2,4-dihydroxyaniline with benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of the benzopyran core: The intermediate is then subjected to cyclization reactions to form the benzopyran core. This step often involves the use of catalysts and specific reaction conditions to ensure the formation of the desired product.
Introduction of the benzyloxy groups: The final step involves the introduction of benzyloxy groups at specific positions on the benzopyran core. This can be achieved through nucleophilic substitution reactions using benzyl bromide or benzyl chloride as the benzylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
7-(Benzyloxy)-3-[2,4-bis(benzyloxy)phenyl]-4-methyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzopyran core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl chloride or benzyl bromide in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
科学的研究の応用
Chemistry
In chemistry, 7-(Benzyloxy)-3-[2,4-bis(benzyloxy)phenyl]-4-methyl-2H-1-benzopyran-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as antioxidant, anti-inflammatory, or anticancer activities, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic effects are investigated. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique properties make it valuable for various industrial applications.
作用機序
The mechanism of action of 7-(Benzyloxy)-3-[2,4-bis(benzyloxy)phenyl]-4-methyl-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: It may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Modulating signaling pathways: The compound may influence signaling pathways involved in cellular processes such as proliferation, apoptosis, or inflammation.
Antioxidant activity: It may act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
類似化合物との比較
Similar Compounds
2,4-bis(benzyloxy)aniline: A precursor in the synthesis of the target compound, with similar benzyloxy groups but lacking the benzopyran core.
4’-Benzyloxy-2-bromopropiophenone: Another benzyloxy-containing compound used as an intermediate in organic synthesis.
Uniqueness
7-(Benzyloxy)-3-[2,4-bis(benzyloxy)phenyl]-4-methyl-2H-1-benzopyran-2-one is unique due to its specific combination of benzyloxy groups and the benzopyran core. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
CAS番号 |
848617-01-6 |
|---|---|
分子式 |
C37H30O5 |
分子量 |
554.6 g/mol |
IUPAC名 |
3-[2,4-bis(phenylmethoxy)phenyl]-4-methyl-7-phenylmethoxychromen-2-one |
InChI |
InChI=1S/C37H30O5/c1-26-32-19-17-31(40-24-28-13-7-3-8-14-28)22-35(32)42-37(38)36(26)33-20-18-30(39-23-27-11-5-2-6-12-27)21-34(33)41-25-29-15-9-4-10-16-29/h2-22H,23-25H2,1H3 |
InChIキー |
PJHUCWFFFBJAAN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3)C4=C(C=C(C=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



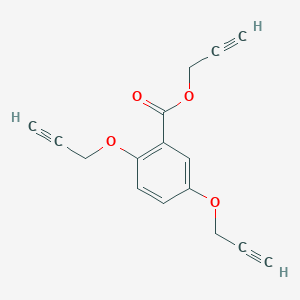
![8-Methoxynaphtho[2,3-b]thiophene-4,9-dione](/img/structure/B12549855.png)

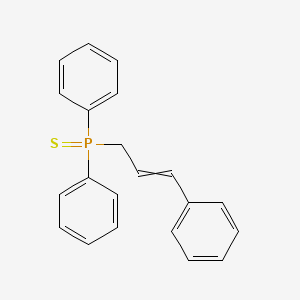

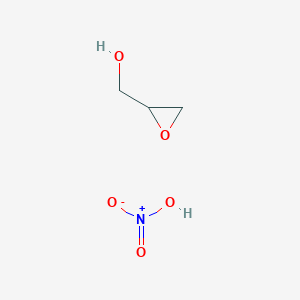

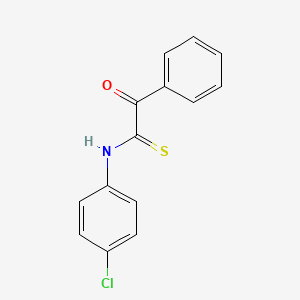
![4,4'-Sulfanediylbis[5-methyl-2-(2-methylpentan-2-yl)phenol]](/img/structure/B12549890.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B12549908.png)
![2-[2-(3,4,5-Trimethoxyphenyl)ethenyl]-1H-benzimidazole](/img/structure/B12549916.png)
